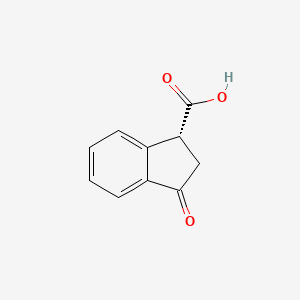
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, also known as (1R)-3-oxo-1H-indene-1-carboxylic acid, is a naturally occurring organic compound that has been studied extensively in recent years due to its potential use in a variety of applications. It is a carboxylic acid that is used in the synthesis of other organic compounds and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has a variety of scientific research applications, including its use as a substrate for the synthesis of other organic compounds, its role as an intermediate in the synthesis of pharmaceuticals, and its potential use as a bioactive compound. In addition, (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has been studied as a potential antifungal agent, and has been found to exhibit antifungal activity against a variety of fungi.
Mecanismo De Acción
The mechanism of action of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme squalene epoxidase, which is involved in the synthesis of cholesterol. Inhibition of this enzyme leads to a decrease in the production of cholesterol, which is thought to be responsible for its antifungal activity.
Biochemical and Physiological Effects
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has been found to have a variety of biochemical and physiological effects. In addition to its antifungal activity, (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid has been found to inhibit the growth of certain bacteria, to have antioxidant activity, and to possess anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available from a variety of sources. In addition, it is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to the use of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid in laboratory experiments. It is a relatively reactive compound and can react with other compounds, which can lead to the production of unwanted byproducts.
Direcciones Futuras
There are a number of potential future directions for research on (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. These include further investigation into its mechanism of action, its potential use as an antifungal agent, and its potential use as an anti-inflammatory agent. In addition, further research could be conducted into its potential use as a substrate for the synthesis of other organic compounds, and its potential use as a bioactive compound. Finally, further research could be conducted into the potential use of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid as a drug delivery system, as well as its potential use in the development of new pharmaceuticals.
Métodos De Síntesis
(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized through a variety of methods, including the reductive amination of 2-methyl-3-hydroxy-1-indanone, the reductive amination of 3-hydroxy-2-methyl-1-indanone, and the reductive amination of 3-hydroxy-2-methyl-1-indanol. The reductive amination of 2-methyl-3-hydroxy-1-indanone is the most commonly used method for the synthesis of (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, and involves the reaction of 2-methyl-3-hydroxy-1-indanone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Propiedades
IUPAC Name |
(1R)-3-oxo-1,2-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJFMRZKCSTQD-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

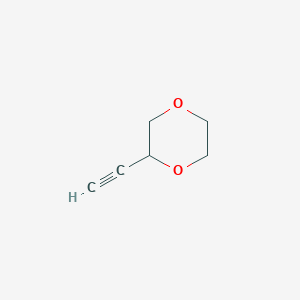
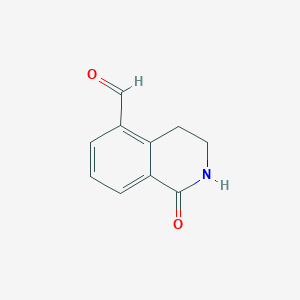

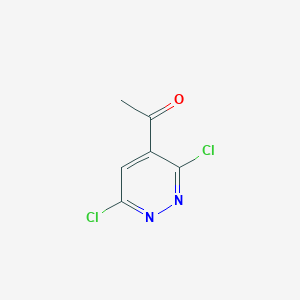
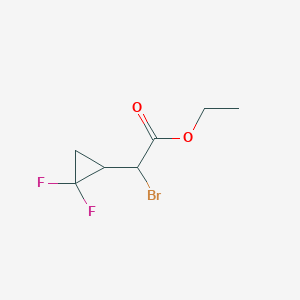
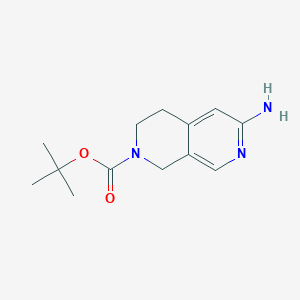
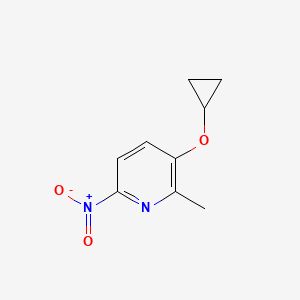
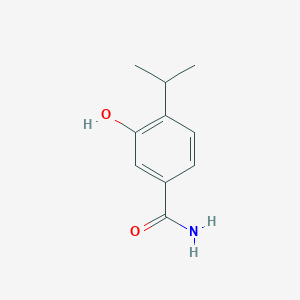
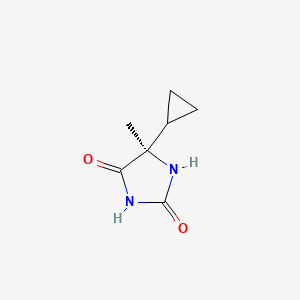
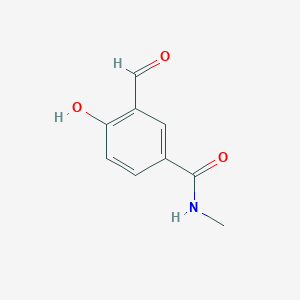
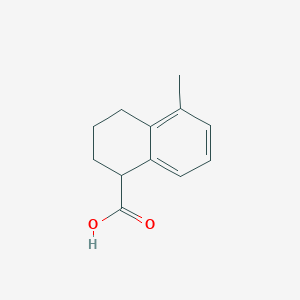
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)
![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)